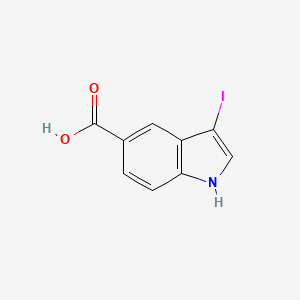

3-iodo-1H-indole-5-carboxylic acid

Description

Significance of Indole (B1671886) Derivatives in Chemical Biology and Medicinal Chemistry

Indole derivatives are of paramount importance in medicinal chemistry and chemical biology, serving as a "privileged scaffold" in drug discovery. jchr.orgnih.gov This designation stems from their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects. jchr.orgnih.gov The indole nucleus is a key structural component in numerous natural products and synthetic compounds that exhibit activities such as anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. nih.govbiosynth.comajchem-b.com

The versatility of the indole scaffold allows for chemical modifications at various positions, enabling the synthesis of large libraries of compounds with diverse biological profiles. nih.gov Researchers can strategically introduce different functional groups to the indole ring to fine-tune the molecule's affinity and selectivity for specific enzymes and receptors. nih.gov This adaptability makes indole derivatives invaluable tools for probing biological processes and for the development of novel therapeutic agents. nih.govbiosynth.com Their ability to mimic protein structures further enhances their utility in designing new drugs. jchr.org Recent research continues to explore the potential of indole derivatives in addressing significant health challenges, including drug-resistant cancers and neurodegenerative diseases. nih.govresearchgate.net

Historical Context of Indole-Containing Compounds in Drug Discovery

The history of indole chemistry is intrinsically linked to the study of the natural dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgpcbiochemres.com While initially used in the dye industry, the significance of the indole nucleus in medicine became apparent in the 1930s with the discovery that it forms the core of essential biomolecules like the amino acid tryptophan and various alkaloids. wikipedia.orgpcbiochemres.com

This realization spurred intense research into indole-containing compounds. Key discoveries include naturally occurring substances like the neurotransmitter serotonin (B10506) and the hormone melatonin, both derived from tryptophan, which play crucial roles in regulating mood, sleep, and other physiological processes. researchgate.netpcbiochemres.com Other notable early examples of indole-based drugs include the antihypertensive agent reserpine (B192253) and the anti-inflammatory drug indomethacin. nih.govpcbiochemres.com These pioneering discoveries laid the foundation for the extensive use of the indole scaffold in modern drug development, with a continuous stream of new indole-based therapeutic agents entering clinical use. nih.govpcbiochemres.com

Rationale for Research on Substituted Indoles, with Specific Focus on 3-Iodo-1H-indole-5-carboxylic Acid

The strategic substitution of the indole ring is a cornerstone of modern medicinal chemistry, allowing for the creation of novel molecules with tailored properties. nih.gov The introduction of different substituents at various positions of the indole nucleus can significantly alter the compound's electronic properties, steric profile, and hydrogen-bonding capabilities, thereby influencing its biological activity.

This compound is a prime example of a strategically substituted indole that serves as a valuable building block in organic synthesis. sigmaaldrich.comchemicalbook.com The rationale for its use in research is multifaceted:

The 3-Iodo Group: The iodine atom at the 3-position is a key functional handle. Halogenated indoles, particularly iodo-indoles, are important intermediates in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. mdpi.com These reactions allow for the facile formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents at the 3-position. This is crucial for building molecular complexity and generating diverse libraries of compounds for biological screening. mdpi.com

The 5-Carboxylic Acid Group: The carboxylic acid group at the 5-position provides another reactive site for chemical modification. nih.gov It can be converted into esters, amides, and other functional groups, further expanding the synthetic possibilities. nih.gov For instance, the carboxylic acid can be coupled with various amines to create a series of amide derivatives, a common strategy in drug discovery to explore structure-activity relationships. nih.gov Furthermore, the carboxylic acid group itself can be an important pharmacophoric element, participating in hydrogen bonding interactions with biological targets. bohrium.com

The combination of these two functional groups makes this compound a highly versatile platform for the synthesis of complex, polyfunctionalized indole derivatives with potential applications in various areas of medicinal chemistry research. researchgate.netmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1H-indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRKORQSFPAVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=CN2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodo 1h Indole 5 Carboxylic Acid and Analogues

Retrosynthetic Analysis and Strategic Approaches to 3-Iodo-1H-indole-5-carboxylic Acid

The second major strategy involves the disconnection of the carbon-carbon (C-C) bond of the carboxylic acid group at the C5 position. In this pathway, a 3-iodoindole serves as the starting material, and the carboxylic acid moiety is introduced onto the benzene (B151609) portion of the indole (B1671886) ring. This approach can be more challenging as it requires functionalization of the less reactive carbocyclic ring and may necessitate the use of organometallic intermediates or directed C-H activation techniques. A third, less common approach involves the construction of the substituted indole ring from acyclic precursors, incorporating the required iodo and carboxyl functionalities during the cyclization process itself.

Direct Iodination Strategies for Indole Scaffolds

Direct iodination is a fundamental strategy for synthesizing iodo-substituted indoles. The regioselectivity of this reaction is highly dependent on the directing effects of existing substituents and the choice of iodinating agent and reaction conditions.

Regioselective C3-Iodination of Indoles

The C3 position of the indole nucleus is the most kinetically favored site for electrophilic attack. Consequently, direct iodination of an indole derivative, such as an indole-5-carboxylate ester, typically occurs with high regioselectivity at C3. Various iodinating agents are employed for this transformation. N-Iodosuccinimide (NIS) is a widely used reagent due to its mild nature and ease of handling. commonorganicchemistry.comorganic-chemistry.orgwikipedia.org The reaction is often performed in a suitable organic solvent like DMF or acetonitrile. For instance, the indole anion, generated by a base, can be selectively iodinated at the 3-position with N-iodosuccinimide before subsequent N-alkylation, providing a concise route to substituted 3-iodoindoles. nih.gov

Molecular iodine (I₂) can also be used, sometimes in the presence of a base or an activating agent, to achieve C3-iodination. acs.org The choice of reagent and conditions can be tailored to the specific substrate to maximize yield and selectivity.

Table 1: Examples of C3-Iodination of Indole Derivatives

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Indole | N-Iodosuccinimide (NIS) | DMF | 3-Iodoindole | Good |

| Methyl 1H-indole-5-carboxylate | N-Iodosuccinimide (NIS) | Acetonitrile | Methyl 3-iodo-1H-indole-5-carboxylate | Moderate to Good |

C5-H Direct Iodination in Indole Systems

While C3 is the most reactive site, direct iodination at the C5 position of the indole ring is achievable, particularly when the C3 position is substituted with an electron-withdrawing group. This substituent can direct incoming electrophiles to the C5 position of the carbocyclic ring. A notable method involves the use of N-iodosuccinimide (NIS) in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). researchgate.netnih.gov This system has been shown to effectively mediate the C5-iodination of indoles bearing a C3-carbaldehyde or C3-carboxylate group. researchgate.net The Lewis acid is believed to coordinate with the C3-carbonyl group, deactivating the pyrrole (B145914) ring towards electrophilic attack and directing the iodination to the C5 position of the benzene ring. researchgate.net

Table 2: Regioselective C5-Iodination of C3-Substituted Indoles

| Substrate | Reagent System | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1H-Indole-3-carbaldehyde | NIS, BF₃·OEt₂ | Dichloromethane | 5-Iodo-1H-indole-3-carbaldehyde | 78 | researchgate.net |

| Methyl 1H-indole-3-carboxylate | NIS, BF₃·OEt₂ | Dichloromethane | Methyl 5-iodo-1H-indole-3-carboxylate | 71 | researchgate.net |

Hypervalent Iodine Reagents in Indole Functionalization

Hypervalent iodine(III) reagents have emerged as versatile and environmentally benign tools in organic synthesis, capable of mediating a wide range of transformations including halogenations. acs.orgnih.gov Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) can act as powerful electrophilic sources or oxidants. In the context of iodination, they can be used in combination with an iodine source (e.g., I₂ or KI) to generate a highly electrophilic iodinating species in situ. These reagents can promote oxidative C-H functionalization, offering alternative pathways for the introduction of iodine onto the indole scaffold. nih.govsemanticscholar.org While their primary application has been in various oxidative cyclizations and functional group transfers, their role in direct iodination provides a powerful option for synthetic chemists. acs.orgnih.gov For example, their ability to promote reactions under mild conditions makes them attractive for complex molecule synthesis. nih.gov

Carboxylic Acid Functionalization at the Indole C5-Position

Introducing a carboxylic acid group at the C5 position of a pre-functionalized indole, such as 3-iodoindole, represents the alternative retrosynthetic strategy.

Methodologies for Carboxylation at C5

Several classical and modern techniques can be applied to achieve carboxylation at the C5 position. One common method involves a halogen-metal exchange followed by quenching with carbon dioxide. For this, a 5-bromo-3-iodoindole derivative would be a suitable precursor. Treatment with an organolithium reagent (e.g., n-butyllithium) at low temperature would selectively replace the bromine with lithium, followed by the introduction of CO₂ gas or dry ice to form the lithium carboxylate, which is then protonated upon acidic workup to yield the carboxylic acid.

Another approach is the palladium-catalyzed carboxylation of a 5-haloindole. Using a 5-bromo or 5-iodo-3-substituted indole, this reaction can be performed under a carbon monoxide atmosphere with a suitable palladium catalyst, phosphine (B1218219) ligand, and a base.

Furthermore, directed C-H functionalization has become a powerful tool. While challenging, conditions could potentially be developed where a directing group on the indole nitrogen directs a transition metal catalyst to selectively activate the C5-H bond for subsequent carboxylation. However, achieving regioselectivity over other positions like C4 and C6 remains a significant challenge.

Sequential Functionalization Approaches for C5-Carboxylic Acids

The synthesis of this compound can be achieved by direct functionalization of the pre-existing 1H-indole-5-carboxylic acid scaffold. The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, with the C3 position being the most reactive site. The introduction of an iodine atom at this position is typically accomplished through electrophilic iodination.

A common and effective reagent for this transformation is N-Iodosuccinimide (NIS). colab.wsorganic-chemistry.org The reaction is generally performed in a suitable solvent, and the reactivity of the indole substrate can be modulated by the presence of an acid catalyst. For indoles bearing electron-withdrawing groups, such as the carboxylic acid at C5, a catalyst is often necessary to enhance the electrophilicity of the iodinating agent.

Trifluoroacetic acid (TFA) can be used in catalytic amounts or as the solvent to activate the NIS and facilitate the iodination of deactivated aromatic systems. colab.wsresearchgate.netdiva-portal.org Another approach involves the use of Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), which can also promote the iodination of indoles with electron-withdrawing substituents. rsc.org While a specific documented example for the C3-iodination of 1H-indole-5-carboxylic acid is not prevalent, the established reactivity patterns of indoles strongly support this approach. The reaction proceeds via the attack of the electron-rich C3 position of the indole onto the electrophilic iodine source, followed by deprotonation to restore aromaticity.

Table 1: Representative Conditions for Electrophilic Iodination of Indoles

| Iodinating Agent | Catalyst/Solvent | General Substrate | Position Selectivity |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Electron-rich/deactivated arenes | C3 |

| N-Iodosuccinimide (NIS) | Acetonitrile (MeCN) | Methoxybenzenes (activated) | Para to activator |

| N-Iodosuccinimide (NIS) | BF₃·Et₂O / Dichloromethane (DCM) | Indoles with C3-EWG | C5 |

| Iodine (I₂) | Base (e.g., NaOH) / DMF | N,N-dialkyl-o-(1-alkynyl)anilines | C3 (via cyclization) |

Integrated Synthesis of this compound

Integrated synthesis involves the construction of the indole ring system with the desired substituents incorporated during the assembly process. This can be achieved through either stepwise protocols or more convergent one-pot strategies.

Stepwise Assembly Protocols

Classic indole syntheses can be adapted to produce the target molecule. The Reissert indole synthesis , for example, begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate. wikipedia.orgresearchgate.net For the target compound, a hypothetical starting material would be 4-methyl-3-nitrobenzoic acid. Condensation followed by reductive cyclization with agents like zinc in acetic acid would yield an indole-2-carboxylic acid derivative. wikipedia.org Although this provides a different regioisomer of the carboxylic acid, it illustrates a valid stepwise approach to building substituted indoles from simple aromatic precursors.

Another powerful stepwise method involves the palladium/copper-catalyzed Sonogashira coupling of an N,N-dialkyl-ortho-iodoaniline with a terminal alkyne. The resulting ortho-alkynyl aniline (B41778) intermediate can then undergo an electrophilic cyclization. Treatment of this intermediate with molecular iodine (I₂) not only induces cyclization to form the indole ring but also directly installs the iodine atom at the C3 position. nih.gov Subsequent modification of a substituent on the aniline ring to a carboxylic acid would complete the synthesis.

One-Pot and Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like this compound by combining three or more reactants in a single operation. A notable strategy involves a consecutive four-component reaction starting from an ortho-haloaniline, a terminal alkyne, N-iodosuccinimide (NIS), and an alkyl halide. nih.gov This sequence is initiated by a copper-free Sonogashira-type alkynylation, followed by a base-catalyzed cyclization to form an indole anion. This intermediate is then trapped in situ by the electrophilic iodine source (NIS) to selectively form the 3-iodoindole, which is subsequently N-alkylated. nih.gov To synthesize the target acid, one would need to start with an appropriately substituted ortho-haloaniline (e.g., 2-bromo-4-aminobenzoic acid) and utilize a protecting group strategy for the carboxylic acid and the indole nitrogen.

Table 2: Comparison of Integrated Synthesis Strategies

| Strategy | Key Steps | Starting Materials (Hypothetical) | Advantages |

|---|---|---|---|

| Reissert Synthesis | Condensation, Reductive Cyclization | 4-Methyl-3-nitrobenzoic acid, Diethyl oxalate | Utilizes simple, classic reactions |

| Pd/Cu-Catalyzed Cyclization | Sonogashira coupling, Electrophilic Iodocyclization | N,N-dialkyl-2-iodo-4-aminobenzoic acid derivative, Terminal alkyne | High yields, direct C3-iodination |

| Four-Component Reaction | Alkynylation, Cyclization, Iodination, Alkylation | 2-Bromo-4-aminobenzoic acid derivative, Terminal alkyne, NIS | High efficiency, molecular diversity |

Advanced Catalytic Methods in Synthesis

Modern organic synthesis increasingly relies on transition-metal catalysis to achieve high efficiency and selectivity, particularly through the functionalization of C-H bonds.

Palladium-Catalyzed Reactions (e.g., C-H Activation, Cross-Coupling)

Palladium catalysis is a cornerstone of modern synthetic chemistry. While direct palladium-catalyzed C-H iodination of the C3 position of 1H-indole-5-carboxylic acid is not explicitly documented, related transformations provide strong evidence for its feasibility. Research has shown that the C3-H bond of indole-5-carboxylic acid can be activated by a palladium catalyst for subsequent C-C bond formation (benzylation). This demonstrates that the carboxylic acid group at C5 is compatible with the catalytic cycle and does not inhibit the desired C-H activation at the pyrrole ring.

Palladium-catalyzed methods for the iodination of C(sp²)-H bonds are known, often employing a directing group to control regioselectivity. beilstein-journals.orgnih.govd-nb.info In some cases, a combination of I₂ and an oxidant like PhI(OAc)₂ is used in a Pd(II)/Pd(IV) catalytic cycle. beilstein-journals.orgd-nb.info Applying such a system to 1H-indole-5-carboxylic acid could potentially lead to the desired C3-iodinated product, leveraging the inherent reactivity of the C3 position. Another advanced strategy is the palladium-catalyzed decarbonylative iodination, which converts aryl carboxylic acids directly into aryl iodides, though this transforms the carboxylic acid group itself rather than a C-H bond. nih.gov

Other Metal-Catalyzed Approaches

Beyond palladium, other transition metals like rhodium have emerged as powerful catalysts for C-H activation. Rhodium(III) catalysts, in particular, have been extensively used for the C-H functionalization of indoles. researchgate.netacs.orgresearchgate.netnih.gov These reactions typically employ a directing group on the indole nitrogen to achieve high regioselectivity, often at the C2, C4, or C7 positions. researchgate.netresearchgate.net While C3-functionalization via rhodium catalysis is less common, the development of new ligand systems or reaction conditions could potentially steer the reaction towards this position. The catalytic cycles for these transformations often involve concerted metalation-deprotonation for C-H bond cleavage, followed by reaction with a coupling partner. The development of a rhodium-catalyzed C-H iodination protocol applicable to the C3 position of indole-5-carboxylic acid remains an area for future research.

Transition-Metal-Free Methodologies

The synthesis of this compound without the use of transition-metal catalysts predominantly relies on the principles of electrophilic aromatic substitution. The indole nucleus is inherently electron-rich, particularly at the C3 position, making it susceptible to attack by electrophilic iodinating agents. This approach avoids the cost and potential toxicity associated with metal catalysts.

A primary method for this transformation is the direct iodination of the indole-5-carboxylic acid precursor using an electrophilic iodine source. N-Iodosuccinimide (NIS) is a common and effective reagent for this purpose. organic-chemistry.orgnih.gov The reaction is typically performed in a suitable organic solvent. To enhance the electrophilicity of the iodine species and facilitate the reaction, especially given the potential deactivating effect of the C5-carboxylic acid group, a catalytic amount of an acid can be employed. organic-chemistry.org Reagents such as trifluoroacetic acid have been shown to be effective in promoting the regioselective iodination of various aromatic compounds with NIS under mild conditions. researchgate.net

The general mechanism involves the activation of NIS by the acid catalyst, followed by the electrophilic attack of the iodonium (B1229267) ion at the C3 position of the indole ring. A subsequent deprotonation step restores the aromaticity of the indole system, yielding the this compound product.

Another transition-metal-free approach involves the in-situ generation of molecular iodine (I₂) as the iodinating agent. A combination of iodic acid (HIO₃) and potassium iodide (KI) can be used to produce iodine in the reaction mixture, which then iodinates activated aromatic compounds. semanticscholar.org This method offers an alternative to using molecular iodine directly, which can be corrosive and sublimable. semanticscholar.org While this has been demonstrated effectively for aromatic amines, the principle could be adapted for electron-rich heterocycles like indole derivatives.

The table below summarizes representative conditions for the transition-metal-free functionalization of indoles, illustrating the principles applicable to the synthesis of this compound.

| Reagent(s) | Substrate | Product | Conditions | Yield | Reference |

| NIS, Trifluoroacetic acid (cat.) | Methoxy-substituted arene | Iodinated arene | Acetonitrile, RT | Excellent | Castanet, A.-S. et al. (2002) |

| Molecular Iodine (I₂) | 1-Methylindole | 3-Dithiocarbamoyl-1-methylindole | DMSO, 100 °C | 94% | nih.gov |

| HIO₃, KI | Aromatic Amine | Iodinated Aromatic Amine | CH₂Cl₂, H₂O, RT | Good-High | semanticscholar.org |

| NIS | N-Ts-2-alkenylaniline | Substituted Indole | Dichloromethane, RT | Very Good | organic-chemistry.org |

Stereoselective and Enantioselective Synthesis Considerations for Related Indole Scaffolds

While this compound is an achiral molecule, the broader indole scaffold is a cornerstone of numerous chiral natural products and pharmaceuticals. Consequently, the development of stereoselective and enantioselective methods for synthesizing complex indole derivatives is a highly active area of research. Organocatalysis has emerged as a powerful tool in this field, providing access to chiral indole-based heterocycles without requiring metal catalysts. acs.orgresearchgate.netnih.gov

One prominent strategy is iminium catalysis , which utilizes chiral secondary amines, such as imidazolidinone derivatives, to activate α,β-unsaturated aldehydes toward nucleophilic attack by indoles. princeton.edunih.govprinceton.edu This approach facilitates enantioselective Friedel-Crafts-type alkylations at the C3 position of the indole. The chiral amine catalyst forms a transient iminium ion with the aldehyde, which effectively shields one face of the molecule, directing the indole to attack from the less sterically hindered face, thereby controlling the stereochemistry of the newly formed stereocenter. princeton.edu This method has proven effective for a variety of indole systems and unsaturated aldehydes, yielding products with high enantiomeric excess (ee). nih.govprinceton.edu

Chiral phosphoric acids represent another key class of organocatalysts for the enantioselective synthesis of indole derivatives. These Brønsted acids can activate electrophiles and control the stereochemical outcome of a reaction through hydrogen bonding. wikipedia.org They have been successfully applied in asymmetric dearomatization reactions of 2,3-disubstituted indoles, leading to the switchable and divergent synthesis of either chiral indolenines or fused indolines with excellent enantioselectivities. rsc.org

Furthermore, chiral isothiourea (ITU) catalysts have been employed for the highly enantioselective synthesis of N-N axially chiral indole compounds. rsc.org This is achieved through the asymmetric N-acylation of N-aminoindoles with carboxylic anhydrides, a process that generates valuable chiral indole derivatives under mild conditions. rsc.org

The following table presents selected examples of enantioselective organocatalytic transformations for the synthesis of chiral indole scaffolds, highlighting the diversity of modern synthetic strategies.

| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Amine | (2S,5S)-5-Benzyl-2-tert-butyl-imidazolidinone | Friedel-Crafts Alkylation | Indole, α,β-Unsaturated Aldehyde | 3-Alkylindole | 70-97% | 84-97% | nih.govprinceton.edu |

| Chiral Phosphoric Acid | (R)-TRIP | Asymmetric Dearomatization | 2,3-Disubstituted Indole, Naphthoquinone monoimine | Chiral Indolenine/Fused Indoline | Good-High | Excellent | rsc.org |

| Chiral Isothiourea | HyperBTM | Asymmetric N-acylation | N-Aminoindole, Carboxylic Anhydride | N-N Axially Chiral Indole | High | High | rsc.org |

| Cobalt-Chiral Ligand | Co(OAc)₂ / (S,S)-Ph-BPE | Hydroalkylation | N-alkenylindole | α,α-Dialkyl Indole | Up to 99% | Up to 98% | nih.gov |

These methodologies underscore the sophisticated level of control that can be achieved in modern organic synthesis, allowing for the construction of complex, multi-functionalized, and stereochemically defined indole structures from simple precursors.

Mechanistic Investigations of 3 Iodo 1h Indole 5 Carboxylic Acid Synthesis and Transformations

Reaction Mechanism Elucidation in Indole (B1671886) Iodination

The introduction of an iodine atom at the C3 position of the indole ring is a critical step in the synthesis of the target molecule. The regioselectivity of this reaction is governed by the inherent electronic properties of the indole nucleus and the reaction conditions employed.

Electrophilic Aromatic Substitution Pathways at C3 and C5

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic and, therefore, the most reactive site for electrophilic aromatic substitution. wikipedia.orgbhu.ac.in This high reactivity is attributed to the ability of the nitrogen atom's lone pair to delocalize and stabilize the positive charge in the transition state formed during C3 attack. bhu.ac.in

While C3 is the kinetically favored position, electrophilic substitution at the C5 position of the benzene (B151609) portion of the indole ring can occur, particularly under specific conditions. wikipedia.orgsci-hub.se For instance, if the C3 position is blocked or if the reaction is carried out in strongly acidic media that protonates the C3 position, the electrophile may attack the carbocyclic ring, with C5 being a common site of substitution. wikipedia.orgresearchgate.net The presence of an electron-withdrawing group at the C3 position can also direct electrophiles to the C5 position. researchgate.net

The iodination of indoles can be achieved using various iodinating agents, such as N-iodosuccinimide (NIS). sci-hub.sersc.org The reaction with NIS in the presence of an acid catalyst can lead to the formation of a C5-iodoindole derivative. sci-hub.se Mechanistic studies suggest that this C5 iodination can proceed through a radical pathway. sci-hub.se

Radical Mechanisms in C-H Functionalization of Indoles

In addition to electrophilic substitution, radical mechanisms play a significant role in the C-H functionalization of indoles. umich.educhim.it These reactions often involve the generation of a radical species that then reacts with the indole ring. For instance, a proposed mechanism for the C5-iodination of indoles involves a radical pathway. sci-hub.se

Visible-light photocatalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling various C-H functionalization reactions of indoles. researchgate.netbeilstein-journals.orgnih.gov These methods can offer alternative selectivities compared to traditional electrophilic substitution reactions.

Role of Catalysts and Reagents in Directed Functionalization

The choice of catalysts and reagents is paramount in controlling the regioselectivity of indole functionalization. Transition metal catalysts, such as palladium, rhodium, and iridium, have been extensively used to direct C-H activation to specific positions on the indole ring. nih.govnih.govacs.org

For instance, palladium(II) catalysts have been employed for the C-H arylation of free (NH) indoles with directing groups at the C3 position. nih.govacs.org Depending on the directing group and reaction conditions, functionalization can be directed to the C4 or C2 positions. nih.govacs.org Similarly, directing groups on the indole nitrogen can steer functionalization towards the C2 or C7 positions. nih.gov

Iodine itself can act as a catalyst in certain reactions. For example, iodine-catalyzed C-3 arylation of indoles with p-quinols has been reported, proceeding via a Michael addition followed by aromatization. ias.ac.in Furthermore, the combination of an iodinating agent like N-iodosuccinimide with a catalyst can achieve specific iodination patterns. rsc.org

Mechanistic Aspects of Carboxylic Acid Group Introduction and Reactivity

The introduction of a carboxylic acid group at the C5 position of the indole ring is another key synthetic transformation. One common method to achieve this is through the Reissert indole synthesis, which involves the cyclization of o-nitrotoluene with an oxalic ester, followed by reduction and decarboxylation to yield the indole-2-carboxylic acid, which can then be further modified. chemicalbook.com Another approach is the Fischer indole synthesis, where phenylhydrazine (B124118) is reacted with pyruvic acid, leading to an indole-2-carboxylic acid that can be subsequently decarboxylated. wikipedia.org

The carboxylic acid group at the C5 position influences the reactivity of the indole ring. It is an electron-withdrawing group, which can deactivate the benzene ring towards further electrophilic substitution. The reactivity of the carboxylic acid itself allows for various transformations, such as esterification and amidation, providing a handle for further molecular elaboration. cymitquimica.com

Reaction Kinetics and Thermodynamic Considerations for 3-Iodo-1H-indole-5-carboxylic Acid Formation

The formation of this compound is governed by both kinetic and thermodynamic factors. The iodination at the C3 position is generally a kinetically controlled process due to the high nucleophilicity of this position. wikipedia.orgbhu.ac.in

Thermodynamic considerations become more important in reversible reactions or when reaction conditions allow for product equilibration. For instance, in some metal-catalyzed C-H functionalization reactions, the observed regioselectivity can be the result of thermodynamic control, where the most stable product is formed. mdpi.com

The kinetics of the Sonogashira cross-coupling reaction of diiodoindoles have been studied, revealing a connection between reaction thermodynamics and kinetics, which can be rationalized by the Marcus theory or the Bell–Evans–Polanyi principle. rsc.org Studies on the electrochemical polymerization of indole-5-carboxylic acid have shown that the initial product is a trimer, which then undergoes further oxidation to form a polymer. rsc.org

Computational Chemistry Approaches to Reaction Mechanism

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of indole functionalization. researchgate.netscispace.combohrium.comacs.org DFT calculations can provide detailed insights into reaction pathways, transition state structures, and energy barriers, helping to rationalize experimental observations and predict reaction outcomes.

For example, DFT studies have been used to investigate the mechanism of cobalt-catalyzed cross-dehydrogenative couplings between N-aryl glycinates and indoles, supporting the formation of an imine-type intermediate. scispace.com Computational studies have also been employed to understand the catalyst-controlled selectivity in the synthesis of C2-functionalized indoles. researchgate.net

In the context of rhodium-catalyzed C-H functionalization of indoles, DFT calculations have detailed the reaction of a carbene insertion into the C-H bond, proceeding through a nucleophilic attack to generate a carbonium ylide intermediate. acs.org These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Derivatization and Chemical Transformations of 3 Iodo 1h Indole 5 Carboxylic Acid

Modifications at the Iodine Position (C3)

The carbon-iodine bond at the C3 position of the indole (B1671886) ring is a key site for derivatization, primarily through reactions that leverage the iodine as an excellent leaving group, particularly in metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the 3-iodoindole scaffold is an excellent substrate for these transformations. researcher.lifenih.govacs.org The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions. acs.org

Suzuki-Miyaura Coupling : This reaction couples the 3-iodoindole with an organoboron species, typically a boronic acid or ester, to form a new C-C bond. libretexts.org It is widely used to synthesize aryl- or vinyl-substituted indoles. acs.orgchemguide.co.uk The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgthieme-connect.de For related substrates like 3-iodoindazoles, Suzuki coupling with vinyl boronate has been achieved using microwave irradiation, demonstrating an effective method for vinylation. acs.org

Sonogashira Coupling : To introduce alkynyl groups at the C3 position, the Sonogashira reaction is employed, coupling the 3-iodoindole with a terminal alkyne. acs.orgnih.gov This reaction uses a dual catalytic system of palladium and copper(I). researcher.lifenih.govacs.orgacs.org Studies on 3-iodoindoles have shown that subsequent Sonogashira reactions proceed smoothly to yield a variety of 3-alkynylindoles. researcher.lifenih.govacs.org

Heck Reaction : The Heck (or Mizoroki-Heck) reaction allows for the formation of substituted alkenes by coupling the 3-iodoindole with an alkene in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This method is effective for introducing vinyl groups at the C3 position. researcher.lifenih.govacs.org The reaction typically shows high trans selectivity. Research on analogous 3-iodoindazoles has demonstrated successful Heck coupling with methyl acrylate (B77674) to produce 3-indazolylpropenoates.

Stille Reaction : The Stille reaction involves the coupling of the 3-iodoindole with an organotin compound (organostannane). This reaction is known for its versatility and tolerance of a wide variety of functional groups. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | 3-Aryl/Vinyl-indole |

| Sonogashira | R-C≡C-H | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) | 3-Alkynyl-indole |

| Heck | Alkene (e.g., H₂C=CHR) | Pd(0) or Pd(II) precursor (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 3-Alkenyl-indole |

| Stille | R-Sn(R')₃ | Pd(0) complex (e.g., Pd(PPh₃)₄) | 3-Aryl/Vinyl/Alkyl-indole |

Reductive dehalogenation, or hydrodehalogenation, is the process of replacing the halogen atom with a hydrogen atom. This transformation can be useful for synthesizing the parent indole-5-carboxylic acid from its 3-iodo derivative or for selectively removing a halogen after it has served its purpose as a directing group or reactive handle.

A common and effective method for this transformation is catalytic transfer hydrogenation. This approach typically utilizes a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen donor. Sodium formate (B1220265) (HCO₂Na) is a frequently used, inexpensive, and safe hydrogen source for the transfer hydrogenation of aryl halides. The reaction is generally chemoselective, meaning the C-I bond can be reduced without affecting other functional groups like the carboxylic acid or the indole ring itself. The process involves the palladium-catalyzed transfer of hydrogen from the formate salt to the iodo-substituted carbon, releasing carbon dioxide and resulting in the dehalogenated product.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The mechanism involves a two-step process: initial attack of the nucleophile to form a resonance-stabilized, negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group.

For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. While the carboxylic acid group at C5 is electron-withdrawing, the indole nucleus itself is electron-rich, which generally disfavors SNAr.

Furthermore, the identity of the halogen leaving group plays a counterintuitive role in SNAr reactions. The rate-determining step is often the initial nucleophilic attack. Consequently, the reaction is fastest with the most electronegative halogen, fluorine, because it creates the most polarized and electrophilic carbon atom for the nucleophile to attack. The leaving group trend for SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions where iodide is the best leaving group. Therefore, direct displacement of the iodine at the C3 position of 3-iodo-1H-indole-5-carboxylic acid via an SNAr mechanism is expected to be challenging and would likely require a significant degree of electronic activation that is not inherently present in the molecule.

Transformations of the Carboxylic Acid Moiety (C5)

The carboxylic acid group at the C5 position is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, and reduction to alcohols or aldehydes.

Esterification : The conversion of the carboxylic acid to an ester is a fundamental transformation. A classic method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. This is an equilibrium-driven reaction, and it is common to use the alcohol as the solvent to drive the reaction toward the ester product.

Amidation : The formation of an amide bond is crucial in medicinal chemistry. Direct reaction of a carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods involve the use of coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC), which facilitate amide bond formation under mild conditions. Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are included to improve efficiency and suppress side reactions. Boron-based catalysts have also been developed for direct amidation reactions that operate under mild conditions.

| Transformation | Reagents | Product |

|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Indole-5-carboxylate ester |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC), +/- Additive (e.g., HOBt) | Indole-5-carboxamide |

| Amidation (Boron-catalyzed) | Amine (R'R''NH), Boronic Acid Catalyst (e.g., ortho-iodoarylboronic acids) | Indole-5-carboxamide |

Reduction to Alcohols : Carboxylic acids can be fully reduced to primary alcohols. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. The reaction proceeds by hydride addition to the carbonyl carbon, ultimately yielding the alcohol after an aqueous workup. Diborane (B₂H₆) is another reagent that readily reduces carboxylic acids to alcohols. In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids.

Reduction to Aldehydes : The partial reduction of a carboxylic acid to an aldehyde is more challenging because aldehydes are more reactive towards reduction than carboxylic acids. Therefore, direct conversion is not typically feasible with powerful hydrides like LiAlH₄. chemguide.co.uk A common strategy is a two-step process: first, the carboxylic acid is converted to a more reactive derivative like an acid chloride or an ester. This derivative can then be reduced to the aldehyde using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) for acid chlorides or diisobutylaluminum hydride (DIBAL-H) for esters, typically at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. chemguide.co.uk More modern methods involving photoredox catalysis with hydrosilanes have also been developed for the selective reduction of carboxylic acids to aldehydes under mild conditions.

Decarboxylative Reactions and their Mechanistic Implications

While specific studies on the decarboxylation of this compound are not extensively documented in the reviewed literature, the mechanistic pathways can be inferred from studies on analogous aromatic and indole carboxylic acids. The reaction involves the removal of the carboxyl group from the C5 position, typically yielding 3-iodo-1H-indole. The feasibility and mechanism of this transformation are heavily influenced by the reaction conditions, including temperature, pH, and the presence of catalysts.

Mechanistically, the decarboxylation of aromatic carboxylic acids can proceed through several pathways. Under thermal conditions, an ionic mechanism is often proposed, which may be promoted by acid. This pathway involves the protonation of the carboxyl group, followed by the loss of carbon dioxide and a proton to yield the aromatic ring. The stability of the resulting aryl anion or cation intermediate is a critical factor.

Alternatively, radical mechanisms can be initiated, particularly in the presence of specific reagents or under photochemical conditions. For instance, decarboxylative iodination, a reaction related to the Hunsdiecker reaction, can occur when certain carboxylic acids are treated with an iodine source, proceeding through radical intermediates.

It is important to note that the electronic properties of the substituents on the indole ring will significantly impact the reaction. The iodine atom at C3 and the indole ring itself will influence the electron density at C5, thereby affecting the stability of any charged or radical intermediates formed during the decarboxylation process.

N-Substitution and N-Protection Strategies in this compound Scaffolds

The nitrogen atom of the indole ring in this compound is a key site for functionalization, allowing for the introduction of various substituents (N-alkylation and N-arylation) or protecting groups. These modifications are crucial for modulating the compound's electronic properties, steric environment, and reactivity in subsequent transformations, such as cross-coupling reactions.

N-Protection: Protecting the indole nitrogen is often a prerequisite for subsequent reactions, particularly metal-catalyzed cross-couplings, to prevent N-H acidity from interfering with the catalyst or reagents. Common protecting groups for indoles are applicable to this scaffold.

Sulfonyl Groups: Tosyl (Ts) and nosyl (Ns) groups are frequently employed. N-tosylation can be achieved using tosyl chloride in the presence of a base. The tosyl group is robust but can be removed under reductive or strongly basic conditions.

Carbamates: Groups like tert-butyloxycarbonyl (Boc) can be installed using di-tert-butyl dicarbonate. Boc protection enhances solubility in organic solvents and can be readily removed under acidic conditions.

N-Alkylation and N-Arylation: Direct substitution on the nitrogen introduces alkyl or aryl groups, which can be integral parts of a target molecule's final structure.

N-Alkylation: This is typically achieved by treating the indole with a base (e.g., sodium hydride, NaH) to form the indolide anion, followed by reaction with an alkyl halide (e.g., benzyl (B1604629) bromide, iodomethane). A wide variety of alkyl groups, including those with additional functional groups, can be introduced using this method rsc.orgnih.gov.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for forming the N-aryl bond semanticscholar.orgnih.govorganic-chemistry.org. These reactions couple the indole nitrogen with aryl halides or triflates, providing access to a broad range of N-aryl indole derivatives. The choice of ligand, base, and solvent is critical for achieving high yields organic-chemistry.org.

The table below summarizes common N-substitution and protection strategies applicable to the this compound scaffold.

| Transformation | Reagents | Product Type | Reference Analogy |

| N-Tosylation | TsCl, Base (e.g., NaH) | N-Tosyl-protected indole | thieme-connect.de |

| N-Alkylation | NaH, Alkyl Halide (e.g., BnBr) | N-Alkyl indole | rsc.org |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Pd catalyst, Ligand, Base | N-Aryl indole | nih.govorganic-chemistry.org |

| N-Arylation (Ullmann) | Aryl Halide, Cu catalyst, Base | N-Aryl indole | semanticscholar.org |

Regioselective Functionalization at Other Indole Positions

With functional groups at C3, C5, and N1, the this compound scaffold offers multiple avenues for further regioselective elaboration.

Functionalization at the C3-Position: The carbon-iodine bond at the C3 position is the most versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. 3-Iodoindoles are excellent substrates for these transformations.

Sonogashira Coupling: This palladium/copper-catalyzed reaction couples the C3 position with terminal alkynes to furnish 3-alkynylindoles. These products are valuable intermediates for further synthesis thieme-connect.denih.govnih.gov.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a robust method for forming a C-C bond between the indole C3 position and various aryl or vinyl groups thieme-connect.denih.govnih.gov. The reaction generally proceeds in high yields and tolerates a wide range of functional groups on the coupling partner nih.govnih.govorganic-chemistry.orgbeilstein-journals.org.

Heck Coupling: The palladium-catalyzed Heck reaction allows for the vinylation of the C3 position by coupling with alkenes. This provides access to 3-vinylindole derivatives, which are useful synthetic intermediates nih.govresearchgate.netwikipedia.orgorganic-chemistry.org.

Functionalization at the C5-Position: The carboxylic acid group at C5 can be readily converted into a variety of other functional groups.

Amide Formation: Standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU, or conversion to an acyl chloride followed by reaction with an amine, can be used to form a wide array of amides researchgate.netnih.govresearchgate.netasiaresearchnews.com. This is one of the most common transformations for this functional group.

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or O-alkylation of the carboxylate salt with an alkyl halide provides the corresponding esters organic-chemistry.org.

The following table details key regioselective functionalization reactions.

| Position | Reaction Type | Typical Reagents | Product | Reference |

| C3 | Sonogashira Coupling | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynylindole | thieme-connect.denih.gov |

| C3 | Suzuki-Miyaura Coupling | Arylboronic Acid, Pd Catalyst, Base | 3-Arylindole | nih.govnih.gov |

| C3 | Heck Coupling | Alkene, Pd Catalyst, Base | 3-Vinylindole | nih.govresearchgate.net |

| C5 | Amide Coupling | Amine, EDC, HOBt | 5-Carboxamidoindole | nih.govresearchgate.net |

| C5 | Esterification | Alcohol, Acid Catalyst | 5-Carboalkoxyindole | organic-chemistry.org |

Synthesis of Fused Heterocyclic Systems from this compound

The strategic placement of functional groups on the this compound core makes it an excellent precursor for the construction of fused polycyclic heteroaromatic systems. These reactions typically involve an intramolecular cyclization event, forming a new ring fused to the indole scaffold.

The general strategy involves first functionalizing one of the reactive sites (N1, C3, or C5) to introduce a side chain, which then participates in a ring-closing reaction with another part of the molecule.

Cyclization via N1 and C2/C7: After N-alkylation with a suitable chain containing a reactive group, intramolecular cyclization can occur. For example, an intramolecular Heck reaction can be employed where an N-allyl group cyclizes onto an adjacent aryl halide position, a strategy that has been used to form carbolinones from iodoindole precursors researchgate.net.

Cyclization via C3 and C4: The C3-iodo group can be replaced via a cross-coupling reaction to introduce a chain that can subsequently undergo intramolecular cyclization onto the C4 position. Palladium-catalyzed intramolecular hydroarylation of alkynes tethered to the indole ring is a known method for creating 3,4-fused tricyclic indoles nih.gov.

Cyclization Involving the C5-Carboxylic Acid: The carboxylic acid can be used to form a new fused ring. For instance, after introducing an amino group at the C4 or C6 position, an intramolecular amidation can lead to the formation of a fused lactam ring. Alternatively, the carboxylic acid can be activated and participate in an intramolecular Friedel-Crafts-type acylation onto the C4 position if the ring is sufficiently activated, leading to a fused six-membered ketone rsc.org.

These strategies enable the synthesis of diverse and complex heterocyclic systems, such as carbolines, cyclopenta[b]indoles, and pyrano[3,4-b]indolones, from the this compound starting material.

Structure Activity Relationship Sar and Structure Biological Activity Relationship Sbar Studies of 3 Iodo 1h Indole 5 Carboxylic Acid Derivatives

Impact of Iodine Substitution at C3 on Indole (B1671886) Scaffold Activity

The introduction of a halogen, such as iodine, at the C3 position of an indole ring is a common strategy in medicinal chemistry. Generally, halogens can influence a molecule's properties in several ways: by increasing its lipophilicity, which can affect cell membrane permeability; by acting as a bulky group that can influence binding to a biological target; and by forming halogen bonds, which are non-covalent interactions that can contribute to binding affinity. In the context of 3-iodo-1H-indole-5-carboxylic acid, the iodine atom would be expected to significantly impact its electronic and steric profile. However, without specific biological activity data, the precise nature of this impact—whether it enhances or diminishes activity against a particular target—remains unknown.

Positional Isomerism and its Biological Relevance within Indole-Carboxylic Acid Systems

Positional isomerism is a critical factor in the biological activity of indole-carboxylic acids. Shifting the carboxylic acid group to different positions on the indole ring (e.g., C2, C4, C6, or C7) would drastically alter the molecule's geometry and, consequently, its ability to fit into a specific biological target. For instance, the distance and angle between the hydrogen bond-donating indole N-H, the halogen-bonding C3-iodine, and the C5-carboxylic acid are fixed in this particular isomer. Other isomers would present these functional groups in different spatial arrangements, likely leading to vastly different biological activities. Without comparative studies, the biological relevance of the C5-carboxylic acid isomer over others cannot be determined.

Rational Design Principles for this compound Analogues

Rational drug design relies on understanding the SAR of a lead compound. For this compound, a hypothetical design strategy would involve creating a library of analogues to probe the importance of its key features. This could include:

Varying the halogen at C3: Replacing iodine with bromine, chlorine, or fluorine to investigate the effect of halogen size and electronegativity.

Modifying the C5-carboxylic acid: Esterifying or converting the acid to an amide to assess the necessity of the negative charge for activity.

Exploring different C3 substituents: Replacing the iodine with other small, lipophilic groups to understand the steric and electronic requirements at this position.

However, without an initial biological activity to optimize, these design principles remain theoretical.

Pharmacophore Identification for Indole-Based Compounds

A pharmacophore is the ensemble of steric and electronic features that is necessary for a molecule to interact with a specific biological target. For an indole-based compound, a pharmacophore model typically includes features like a hydrogen bond donor (the indole N-H), an aromatic ring system, and various acceptor or donor groups at specific positions. For this compound, a potential pharmacophore might include:

A hydrogen bond donor (N-H).

An aromatic ring feature.

A halogen bond donor or hydrophobic feature at C3.

A hydrogen bond acceptor or negatively charged group at C5.

The precise arrangement and relative importance of these features would need to be defined through computational modeling and the synthesis and testing of active and inactive analogues, data which is not currently available.

Biological and Pharmacological Research Perspectives for 3 Iodo 1h Indole 5 Carboxylic Acid Scaffolds

Anti-Infective Potential

The indole (B1671886) ring system is a common feature in many antimicrobial agents. The unique electronic and lipophilic properties imparted by the iodo- and carboxylic acid substituents on the 3-iodo-1H-indole-5-carboxylic acid scaffold suggest its potential as a foundation for developing new anti-infective drugs.

Antibacterial Activity

Research into derivatives of the indole scaffold has revealed promising antibacterial properties. While direct studies on this compound are limited, investigations into related structures provide insight into the potential of this chemical class. For instance, a series of novel compounds featuring a 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid nucleus underwent screening for antibacterial activity against four Gram-positive and Gram-negative bacteria. nih.gov Although some of the tested compounds exhibited weak antibacterial activity, this highlights the indole-carboxylic acid core as a starting point for further modification. nih.gov

More significant results have been observed with more complex derivatives. A notable example is 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, which demonstrated high activity against staphylococci. nih.gov This compound inhibited the growth of Staphylococcus aureus ATCC 25923 with a minimum inhibitory concentration (MIC) of 3.90 μg/mL. nih.gov Even more impressively, it showed potent activity against a methicillin-resistant S. aureus (MRSA) strain, with an MIC of just 0.98 μg/mL. nih.govmdpi.com Such findings underscore the potential of incorporating the iodo-indole moiety into larger heterocyclic systems to generate powerful antibacterial agents.

Antifungal Activity

The antifungal potential of indole derivatives is an active area of research. Studies on the parent compound, indole-3-carboxylic acid, have shown its role as a synergist in enhancing the antifungal effects of other compounds. For example, indole-3-carboxylic acid isolated from the endophytic fungus Lasiodiplodia pseudotheobromae was found to enhance the activity of jasmonic acid against Blumeria graminis, the fungus responsible for wheat powdery mildew. nih.gov While direct antifungal studies on this compound are not extensively documented, the known antifungal properties of simpler indole carboxylic acids suggest that this scaffold could serve as a valuable template for developing new antifungal agents. nih.gov Research on 5-halo-1H-indole-2-carboxylic acids has also been conducted to evaluate their biological potential against various fungal strains, indicating that halogenation of the indole ring is a viable strategy in the search for new antifungals. bohrium.com

Antiviral Activity (e.g., HIV-1 Integrase Inhibition Potential)

The enzyme HIV-1 integrase, which is essential for viral replication, is a key target for antiviral drugs. nih.gov Indole-based structures have emerged as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov Research has shown that indole-2-carboxylic acid derivatives can effectively inhibit the strand transfer activity of HIV-1 integrase. nih.gov The mechanism is believed to involve the chelation of two Mg²⁺ ions within the enzyme's active site by the indole core and the C2 carboxyl group. nih.gov

Further structural optimization has demonstrated that modifications at various positions on the indole ring can significantly enhance inhibitory activity. nih.gov For example, introducing a long branch at the C3 position of the indole-2-carboxylic acid core was found to improve interactions with a hydrophobic cavity near the active site, leading to a marked increase in the inhibitory effect. nih.gov One such derivative, compound 20a , demonstrated an IC₅₀ value of 0.13 μM against HIV-1 integrase. nih.gov In other studies, C-3 substituted dioxolan derivatives of indole have shown outstanding strand transfer inhibitory activity and were also active against resistant mutant versions of the virus. researchgate.net Although these studies focus on indole-2-carboxylic acids, they establish the indole-carboxylic acid framework, particularly with substitution at the C3 position, as a viable starting point for designing novel HIV-1 integrase inhibitors.

Anti-Tubercular Activity

Tuberculosis remains a significant global health challenge, and the search for new anti-tubercular drugs is a priority. Derivatives of the iodo-indole scaffold have shown considerable promise in this area. Fused-indole systems synthesized from ethyl 3-iodo-1H-indole-7-carboxylate have been evaluated for their activity against Mycobacterium tuberculosis. unamur.be

More specifically, the derivative 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one has been identified as a leading compound with promising anti-tubercular potential. nih.gov The importance of an iodine atom on the molecular structure for antimycobacterial activity has also been noted in other chemical classes, such as in pyrazine (B50134) carboxamides, where an N-(3-iodo-4-methylphenyl) derivative was among the most active compounds. nih.gov This suggests that the iodo-substitution pattern is a key contributor to the anti-tubercular effects observed in these molecules. nih.gov

| Derivative | Target Organism | Activity | Reference |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Mycobacterium tuberculosis H37Rv | Active | nih.gov |

| Halogenated “oxepino-indole” series | M. tuberculosis mc26230 | Active | unamur.be |

Anticancer Research Applications

The indole scaffold is a cornerstone in the development of anticancer agents, and derivatives of this compound are being explored for their potential in oncology. researchgate.netresearchgate.net One area of focus is the inhibition of oncogenic phosphatases, such as SHP2. Structural and modeling studies have identified hydroxyindole carboxylic acids as scaffolds for targeting this enzyme. iu.edu A specific derivative, 2-(4-chlorophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylic acid, has been investigated in this context, highlighting the role of the iodo-indole carboxylic acid core in designing enzyme inhibitors for cancer therapy. iu.edu

Furthermore, conjugates of indole carboxylic acids have demonstrated potent anticancer activity. nih.gov For example, indole-3-carboxylic acid and indole-3-acrylic acid conjugates of the natural product melampomagnolide-B were found to be highly potent against a broad panel of human hematological and solid tumor cell lines. nih.gov The indole-3-carboxylic acid conjugate, in particular, exhibited remarkable growth inhibition with GI₅₀ values ranging from 0.04 to 0.28 μM against leukemia cell lines and from 0.04 to 0.61 μM against the majority of solid tumor cell lines tested. nih.gov

| Derivative | Cancer Cell Lines | Activity (GI₅₀) | Reference |

| Indole-3-carboxylic acid conjugate of melampomagnolide-B | Leukemia sub-panel | 0.04-0.28 μM | nih.gov |

| Indole-3-carboxylic acid conjugate of melampomagnolide-B | Solid tumor cell lines | 0.04-0.61 μM | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one derivatives | Various cancer cell lines | Significant antiproliferative activity | mdpi.com |

Anti-Inflammatory Activities

Chronic inflammation is implicated in a wide range of diseases, and developing new anti-inflammatory agents is a key research goal. Indole derivatives are known to possess anti-inflammatory properties. researchgate.netchim.it For instance, a study on 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid demonstrated an inhibition efficiency of 64.2% in an anti-inflammatory assay. chim.it

More complex molecules derived from indole-3-carboxylic acids have also been synthesized and evaluated. A series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles were evaluated for their ability to reduce rat paw edema, a common model for inflammation. researchgate.net Certain compounds in this series showed potent activity, with one exhibiting 78.3% protection against edema, which was superior to the standard drug ibuprofen. researchgate.net These findings indicate that the indole carboxylic acid scaffold is a valuable starting point for the synthesis of novel anti-inflammatory compounds. researchgate.netchim.it

Neurobiological Applications and Ligand Binding

The indole nucleus is a privileged scaffold in neuropharmacology due to its presence in many endogenous signaling molecules and its ability to interact with various receptors and enzymes in the central nervous system (CNS). Derivatives of iodo-indole carboxylic acids have been investigated for their potential in treating neurodegenerative diseases and for their utility as imaging agents.

Research has shown that substituted 1H-indolyl carboxylic acid amides can act as potent and selective ligands for dopamine (B1211576) receptors. nih.gov For instance, certain amide derivatives containing an N-(2-methoxyphenyl)piperazine group have demonstrated high binding affinity for the D3 dopamine receptor with Ki values in the low nanomolar range, while showing significant selectivity over D2 receptors. nih.gov These compounds were identified as partial agonists at both D2 and D3 receptors. nih.gov

In the context of Alzheimer's disease, indole-chalcone derivatives synthesized from indole-5-carboxaldehyde (B21537) have been evaluated as imaging probes for β-amyloid (Aβ) plaques. researchgate.net A radioiodinated indole-chalcone probe was found to target Aβ(1-42) aggregates with a high affinity (Ki = 1.97 nM) and specifically label Aβ plaques in brain tissue sections from an animal model of Alzheimer's disease. researchgate.net

Furthermore, hybrids of 5-methoxy-indole carboxylic acid have shown neuroprotective effects against H2O2-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity, suggesting their potential as multifunctional agents for neurodegenerative disorders. mdpi.com The core indole structure is often a key pharmacophore, engaging in specific interactions within the binding pockets of its protein targets. mdpi.com

| Compound/Derivative Class | Target | Binding Affinity/Activity | Research Context |

| Substituted 1H-indolyl carboxylic acid amides | Dopamine D3 Receptor | Ki = 0.18 - 0.4 nM nih.gov | Dopamine Receptor Ligands nih.gov |

| Indole-chalcone derivative (radioiodinated) | β-amyloid (Aβ) aggregates | Ki = 1.97 nM researchgate.net | Alzheimer's Disease Imaging researchgate.net |

| 5-Methoxy-indole carboxylic acid hybrids | --- | Neuroprotective against H2O2 and 6-OHDA toxicity mdpi.com | Neuroprotection mdpi.com |

| 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid | DYRK1A Kinase | IC50 = 6 - 22 nM acs.org | Neurodegenerative Diseases acs.org |

Metabolic Disorder Interventions

Adenosine monophosphate-activated protein kinase (AMPK) is a crucial enzyme for maintaining cellular energy homeostasis, and its activation is a therapeutic strategy for metabolic diseases like diabetic nephropathy. acs.org Research in this area led to the development of indole carboxylic acid derivatives as direct AMPK activators. acs.org Starting from an indazole-based screening hit, optimization of the molecular structure culminated in the identification of 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577) as a potent and direct activator of AMPK. acs.org Such compounds are being explored for their potential to modulate pathways related to lipid metabolism and oxidative stress in the kidney. acs.org

The gut microbiota also plays a role in metabolizing tryptophan into various indole derivatives, such as indole-3-propionic acid and indole-3-acetic acid. nih.gov These metabolites can enter systemic circulation and influence host metabolism and signaling pathways. nih.gov The presence of indole-5-carboxylic acid has been detected in human blood, where it is considered part of the human exposome, reflecting exposure to this compound or its derivatives. hmdb.ca

Modulatory Effects on Enzyme Pathways

The iodo-indole carboxylic acid scaffold has proven to be a versatile template for designing potent and selective enzyme inhibitors. A notable example is the development of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives as highly selective inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). acs.org The introduction of a 10-iodo substituent resulted in compounds with strong potency (IC50 values of 6 and 22 nM) and excellent selectivity for DYRK1A over other closely related kinases like DYRK1B and DYRK2. acs.org The free carboxylic acid group at the 6-position was found to be essential for inhibitory activity. acs.org

In another area, hydroxyindole carboxylic acid derivatives have been identified as inhibitors of the oncogenic Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). google.com These compounds have shown inhibitory activity against SHP2 with IC50 values of less than 1 µM and selectivity over other protein tyrosine phosphatases such as SHP1 and PTP1B. google.com Additionally, hydrazone derivatives of 5-methoxy-indole carboxylic acid have demonstrated inhibitory activity against human monoamine oxidase B (hMAO-B), an important target in the treatment of neurodegenerative diseases. mdpi.com

| Compound/Derivative | Target Enzyme | Effect/Potency |

| 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid (5j) | DYRK1A | IC50 = 6 nM acs.org |

| 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid (5o) | DYRK1A | IC50 = 22 nM acs.org |

| Hydroxyindole carboxylic acid derivative (IIB08) | SHP2 | IC50 = 5.5 µM google.com |

| 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577) | AMPK | Direct Activator acs.org |

| 5-Methoxy-indole carboxylic acid hydrazone hybrids | hMAO-B | Inhibition mdpi.com |

Molecular Interaction with Biological Targets: Ligand-Protein Binding Studies (e.g., Chelation, π-Stacking)

The biological activity of indole-based compounds is fundamentally governed by their molecular interactions with protein targets. The electron-rich indole ring is capable of engaging in various non-covalent interactions, including hydrogen bonding via the N-H group, π-π stacking, and cation-π interactions. researchgate.net These interactions are crucial for the affinity and specificity of ligand-protein binding.

Docking studies of DYRK1A inhibitors have confirmed their binding within the ATP binding site, highlighting the importance of the carboxylic acid moiety for this interaction. acs.org Similarly, for a series of 7-azaindole (B17877) derivatives, the hydrogen bond donor/acceptor pair of the core was found to be critical for biological potency. nih.gov

More detailed interaction studies have been conducted on hybrid molecules designed to combat Alzheimer's disease. For example, a hybrid of 8-hydroxyquinoline (B1678124) and indole was studied for its ability to inhibit Aβ aggregation and chelate metal ions. mdpi.com Molecular docking simulations revealed that the 8-hydroxyquinoline moiety of one potent analog was involved in a π-π stacking interaction with a phenylalanine residue (Phe20) and a hydrogen bond with a histidine residue (His13) of the Aβ peptide. mdpi.com Furthermore, the quinoline (B57606) ring system engaged in a π-cation interaction with a lysine (B10760008) residue (Lys16). mdpi.com These specific molecular interactions underpin the compound's mechanism of action. The ability of indole rings to participate in π-π stacking has also been noted to influence the properties of coordinated metal complexes. researchgate.net

Advanced Research Methodologies and Future Directions

In Silico Approaches: Molecular Docking and Dynamics Simulations

In silico methods are indispensable tools in modern drug discovery, providing insights into the molecular interactions that govern a compound's biological activity. For indole (B1671886) derivatives, including those structurally related to 3-iodo-1H-indole-5-carboxylic acid, molecular docking and molecular dynamics (MD) simulations are routinely used to predict binding affinities and modes of interaction with biological targets. nih.govmdpi.com

Molecular docking studies have been performed on related hydroxy-indole carboxylic acid derivatives to understand their binding to key enzymes like the SHP2 phosphatase. researchgate.net These computational models help to elucidate how the indole core, the carboxylic acid, and other substituents fit into the active site of a protein. For instance, docking simulations of indole derivatives with protein tyrosine phosphatase 1B (PTP1B) have confirmed stable binding interactions with key residues, highlighting the compound's affinity and dynamic stability. nih.gov

MD simulations further enhance these findings by providing a dynamic view of the ligand-receptor complex over time, confirming the stability of predicted binding poses. nih.gov These simulations can rationalize the structure-activity relationships (SARs) observed in laboratory experiments, guiding the design of more potent and selective inhibitors. mdpi.com For this compound, these techniques can predict how the iodine atom might engage in halogen bonding with the target protein, a type of interaction increasingly recognized for its importance in ligand binding. nih.gov

High-Throughput Screening of this compound Libraries

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that show activity against a specific biological target. chim.it While specific HTS campaigns for libraries composed exclusively of this compound derivatives are not extensively documented, the strategy is fundamental to discovering novel activities for this class of compounds. The process involves creating a diverse library of analogues and screening them for desired biological effects. nih.gov

The development of such a library would involve modifying the core structure of this compound at its key positions—the N1 position of the indole, the carboxylic acid at C5, or by replacing the iodine at C3. HTS was instrumental in identifying an indazole amide that led to the development of a potent indole acid-based activator of AMP-activated protein kinase (AMPK). researchgate.net This demonstrates how screening can uncover novel therapeutic uses for heterocyclic compounds.

Fragment-based screening, a related technique, uses smaller molecular fragments to identify binding interactions, which can then be built up into more potent lead molecules. chim.it An indole-based fragment could be identified through such a screen and subsequently elaborated into a larger molecule like this compound.

Table 1: Conceptual High-Throughput Screening (HTS) Workflow

| Step | Description | Key Considerations |

| 1. Library Design | Synthesis of a diverse set of derivatives based on the this compound scaffold. | Modifications at N1, C3, and C5 positions; ensuring chemical diversity and drug-like properties. |

| 2. Assay Development | Creation of a robust and automated biological assay to measure the desired activity (e.g., enzyme inhibition, receptor binding). | Sensitivity, specificity, and reproducibility of the assay. |

| 3. Screening | Automated testing of the entire compound library using the developed assay. | Use of robotics and data acquisition software to process thousands of compounds efficiently. |

| 4. Hit Identification | Analysis of screening data to identify compounds that meet predefined activity criteria. | Statistical analysis to distinguish true hits from false positives. |

| 5. Hit Confirmation & Validation | Re-testing of initial hits and performing secondary assays to confirm activity and rule out artifacts. | Dose-response curves to determine potency (e.g., IC₅₀ or EC₅₀ values). |

| 6. Hit-to-Lead | Chemical optimization of validated hits to improve potency, selectivity, and pharmacokinetic properties. | Guided by SAR, computational modeling, and further biological testing. |

Chemoinformatics and QSAR Modeling for Indole Derivatives

Chemoinformatics applies computational methods to solve chemical problems, while Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.netacs.org These approaches are vital for prioritizing which indole derivatives to synthesize and test, thereby saving time and resources.

For indole derivatives, QSAR studies have been successfully used to design and predict the activity of new compounds. A recent study focused on 3,5-disubstituted indole derivatives as inhibitors of Pim1 kinase, a target in hematological cancers. nih.gov The resulting QSAR model showed high predictive accuracy, and subsequent molecular docking studies highlighted key interactions responsible for the inhibitory activity. nih.gov Such models are built by calculating a set of molecular descriptors that encode the structural, electronic, and physicochemical properties of the molecules.

The general process involves:

Data Collection : Assembling a dataset of indole derivatives with known biological activities.

Descriptor Calculation : Computing various molecular descriptors for each compound.

Model Building : Using statistical methods like partial least squares regression to create a mathematical equation linking descriptors to activity. nih.gov

Validation : Rigorously testing the model's predictive power using internal and external sets of compounds. nih.gov

These validated QSAR models can then be used to predict the activity of virtual or newly designed this compound derivatives, guiding the synthesis of compounds with potentially enhanced efficacy.

Bioconjugation Strategies for this compound